Molecular Weight and Alkyl Chain Length Differentiation vs. 3-Benzyl-2-methyl-2-tridecanamine (CHEBI:137096)
3-Benzyl-2-methylpentadecan-2-amine possesses a pentadecyl (C13) linear alkyl chain, exactly two methylene (–CH2CH2–) units longer than its closest ChEBI-annotated homolog, 3-benzyl-2-methyl-2-tridecanamine (C11 chain) [1]. This structural difference translates into a molecular weight increase of 28.1 Da (331.6 vs. 303.5 g/mol) [1] [2]. Although direct experimental logP data are not available for either compound in curated databases, the incremental addition of two methylene units in linear alkylamines is predicted to increase logP by approximately 0.8–1.0 log units based on the established Hansch π constant for –CH2CH2– (π ≈ 0.5 per methylene) [3]. This lipophilicity shift is expected to alter membrane permeability, tissue distribution, and metabolic clearance in a manner that makes the pentadecyl analog non-fungible with the tridecyl form in any assay where passive diffusion or hydrophobic partitioning governs compound disposition.
| Evidence Dimension | Molecular weight and estimated lipophilicity (derived from alkyl chain length) |
|---|---|
| Target Compound Data | MW = 331.6 g/mol; C13 alkyl chain (pentadecyl); estimated logP contribution from alkyl chain ≈ 6.5 (based on 13 × 0.5 for –CH2–) |
| Comparator Or Baseline | 3-Benzyl-2-methyl-2-tridecanamine (CHEBI:137096): MW = 303.5 g/mol; C11 alkyl chain; estimated logP contribution ≈ 5.5 |
| Quantified Difference | ΔMW = +28.1 Da (+9.3%); Δ estimated logP contribution ≈ +1.0 log unit (Hansch π method) |
| Conditions | Predicted physicochemical property comparison; no experimental logP or logD data located for either compound in the public domain |
Why This Matters
A one-log-unit difference in lipophilicity can translate into a 10-fold difference in membrane partitioning, directly impacting intracellular target engagement and off-target distribution in cell-based assays.
- [1] ChEBI. 3-benzyl-2-methyl-2-pentadecanamine (CHEBI:137098). European Bioinformatics Institute, 2017. View Source
- [2] ChEBI. 3-benzyl-2-methyl-2-tridecanamine (CHEBI:137096). European Bioinformatics Institute, 2017. View Source
- [3] Hansch C, Leo A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley, 1979. View Source
